2-Aminoethanesulfonamide
Overview
Description
2-Aminoethanesulfonamide, also known by its CAS Number 4378-70-5, is a chemical compound with the molecular formula C2H8N2O2S . It has a molecular weight of 124.16 . It is typically a light yellow to brown liquid or solid .
Synthesis Analysis
While specific synthesis methods for 2-Aminoethanesulfonamide were not found in the search results, it’s worth noting that sulfonamides, in general, can be synthesized via various methods. For instance, amidoethanesulfonamides of betulonic acid were synthesized via the acid chloride method using 2-aminoethanesulfonamides .
Molecular Structure Analysis
The molecular structure of 2-Aminoethanesulfonamide is represented by the linear formula C2H8N2O2S . The InChI Code for the compound is 1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) .
Physical And Chemical Properties Analysis
2-Aminoethanesulfonamide is typically a light yellow to brown liquid or solid . It has a molecular weight of 124.16 . The compound should be stored at a temperature of +4°C .
Scientific Research Applications
Reverse Osmosis Membranes
In a study, 2-Aminoethanesulfonamide (2-AESA) was used to modify the surface of polyamide reverse osmosis (RO) membranes . The modification significantly improved the water flux, anti-fouling, and chlorine resistance of the membranes. The water flux of the modified membranes increased by 50.8% and 59.1% compared to the original membrane .
Synthesis of Betulonic Acid Derivatives
2-Aminoethanesulfonamide has been used in the synthesis of new amidoethanesulfonamides of betulonic acid . These compounds were synthesized by the acid chloride method via conjugation of betulonic acid with 2-aminoethanesulfonamides as the free bases . These new compounds are potentially biologically active and could be used in various applications.
Safety and Hazards
When handling 2-Aminoethanesulfonamide, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact, seek immediate medical attention .
Future Directions
While specific future directions for 2-Aminoethanesulfonamide were not found in the search results, it’s worth noting that sulfonamides, in general, continue to be a subject of research due to their versatile structure and wide range of biological activities. For instance, new amidoethanesulfonamides of betulonic acid were synthesized for potential biological applications .
Mechanism of Action
Mode of Action
It is known that sulfonamides, a class of compounds to which 2-Aminoethanesulfonamide belongs, often act by inhibiting enzymes involved in the synthesis of essential metabolites .
Pharmacokinetics
It has a molecular weight of 124.16, a boiling point of 303.7°C, and a density of 1.38 g/cm³ .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For 2-Aminoethanesulfonamide, it is known that it should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
properties
IUPAC Name |
2-aminoethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXBXLDXSQURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195933 | |
Record name | Ethanesulfonamide, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4378-70-5 | |
Record name | Taurineamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4378-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanesulfonamide, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAURINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTG0L34CGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications were explored in the synthesis of these derivatives, and what is their potential impact?
A: The research focused on introducing various substituents to the 2-Aminoethanesulfonamide moiety attached to betulinic and betulonic acids. [, ] This approach allows researchers to investigate the Structure-Activity Relationship (SAR) and understand how different substituents influence the derivatives' biological activity.
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